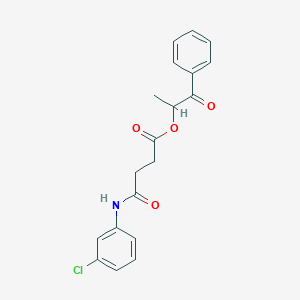

acetate CAS No. 333441-77-3](/img/structure/B411043.png)

Ethyl [(3,5-dimethylphenyl)amino](oxo)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organic Synthesis and Catalysis

Ethyl 2-arylamino-2-oxo-acetates, related to Ethyl (3,5-dimethylphenyl)aminoacetate, undergo complex reactions to produce novel compounds. For instance, they can react with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine to yield dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. These reactions, facilitated by catalysis, underscore the utility of Ethyl (3,5-dimethylphenyl)aminoacetate derivatives in synthesizing heterocyclic compounds, which could have further applications in drug development and material science. The dynamic NMR studies of these compounds reveal significant insights into their structural dynamics, such as atropisomerism due to the high energy barrier for rotation around the N-aryl single bond (Yavari, Aghazadeh, & Tafazzoli, 2002); (Yavari, Nasiri, & Djahaniani, 2005).

Polymorphism in Pharmaceuticals

Ethyl (3,5-dimethylphenyl)aminoacetate derivatives have also been studied for their polymorphic forms, which is crucial in the pharmaceutical industry as different polymorphs of a drug can have different physical properties, affecting its stability, solubility, and bioavailability. For example, a study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride characterized two polymorphic forms using spectroscopic and diffractometric techniques. These forms showed minor but distinct differences, underscoring the importance of polymorphism studies in the development and manufacturing of pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).

Potential Antimicrobial Applications

Another interesting area of research is the exploration of secondary metabolites from marine-derived fungal strains for their anti-inflammatory properties. For example, the ethyl acetate extract of Penicillium sp. SF-5629 led to the isolation of compounds with significant anti-inflammatory activity, showcasing the potential of Ethyl (3,5-dimethylphenyl)aminoacetate derivatives in developing new therapeutic agents (Ngan et al., 2017).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(3,5-dimethylanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJJGIFXPNDYGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=CC(=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

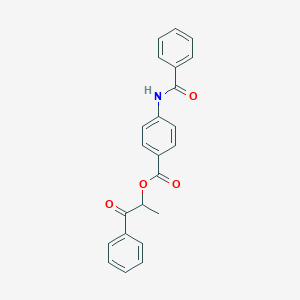

![1-Methyl-2-oxo-2-phenylethyl 4-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B410972.png)

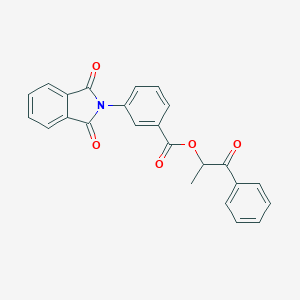

![1-Oxo-1-phenylpropan-2-yl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B410976.png)

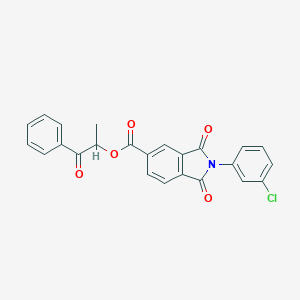

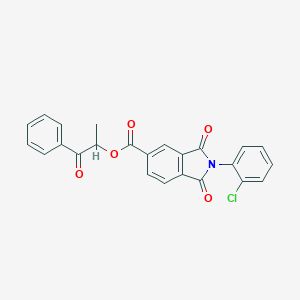

![1-Methyl-2-oxo-2-phenylethyl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B410977.png)

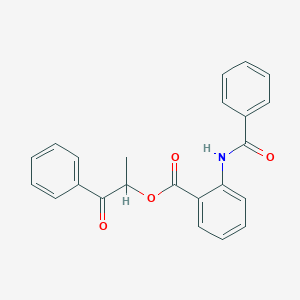

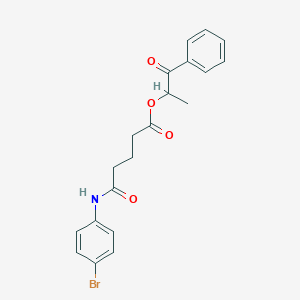

![1-Methyl-2-oxo-2-phenylethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B410980.png)

![N-[4-(cyanomethyl)phenyl]-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B410981.png)

![N-(3-chloro-2-methylphenyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B410982.png)

![N-[4-(benzyloxy)phenyl]-2-[5-chloro-2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410983.png)